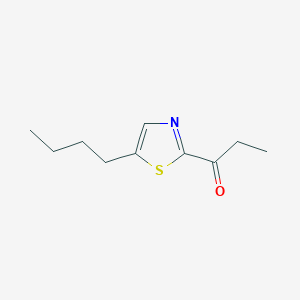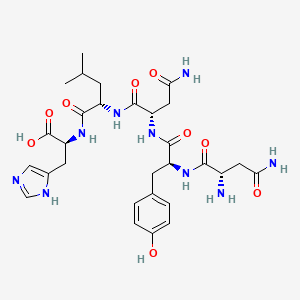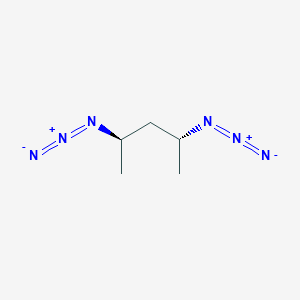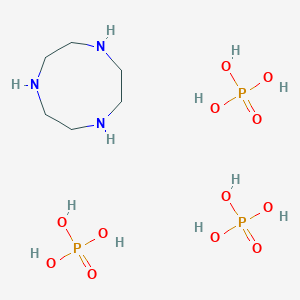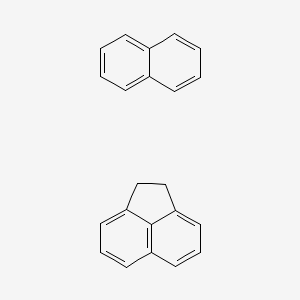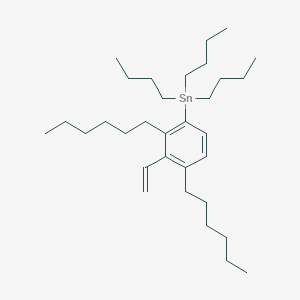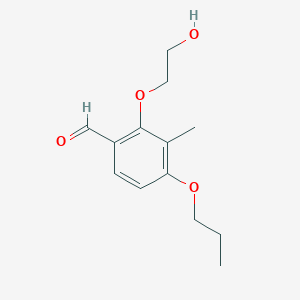
Benzaldehyde, 2-(2-hydroxyethoxy)-3-methyl-4-propoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzaldehyde, 2-(2-hydroxyethoxy)-3-methyl-4-propoxy- is an organic compound with a complex structure that includes benzaldehyde as the core functional group. This compound is characterized by the presence of hydroxyethoxy, methyl, and propoxy substituents on the benzene ring. It is used in various chemical and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 2-(2-hydroxyethoxy)-3-methyl-4-propoxy- typically involves the reaction of benzaldehyde derivatives with appropriate reagents to introduce the hydroxyethoxy, methyl, and propoxy groups. One common method includes the base-catalyzed reaction of a benzaldehyde derivative with an alcohol and an alkylene oxide in a single vessel reaction . This method allows for the formation of the desired compound through a series of nucleophilic substitution and addition reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of catalysts, solvents, and reaction temperatures are critical factors in the industrial synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Benzaldehyde, 2-(2-hydroxyethoxy)-3-methyl-4-propoxy- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The hydroxyethoxy, methyl, and propoxy groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used under acidic or basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group typically yields carboxylic acids, while reduction yields alcohols.
Aplicaciones Científicas De Investigación
Benzaldehyde, 2-(2-hydroxyethoxy)-3-methyl-4-propoxy- has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavors, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of Benzaldehyde, 2-(2-hydroxyethoxy)-3-methyl-4-propoxy- involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The hydroxyethoxy, methyl, and propoxy groups may also influence the compound’s reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Hydroxyethoxy)benzaldehyde: Similar structure but lacks the methyl and propoxy groups.
3-(2-Hydroxyethoxy)benzaldehyde: Similar structure but with different positioning of the hydroxyethoxy group.
Uniqueness
Benzaldehyde, 2-(2-hydroxyethoxy)-3-methyl-4-propoxy- is unique due to the specific combination and positioning of its substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Propiedades
Número CAS |
820237-59-0 |
|---|---|
Fórmula molecular |
C13H18O4 |
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
2-(2-hydroxyethoxy)-3-methyl-4-propoxybenzaldehyde |
InChI |
InChI=1S/C13H18O4/c1-3-7-16-12-5-4-11(9-15)13(10(12)2)17-8-6-14/h4-5,9,14H,3,6-8H2,1-2H3 |
Clave InChI |
PBOJSDAADHUOPD-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=C(C(=C(C=C1)C=O)OCCO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(6-Methoxydec-9-EN-4-YN-1-YL)oxy]oxane](/img/structure/B14224429.png)
![2-Hydroxy-5-methyl-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B14224436.png)
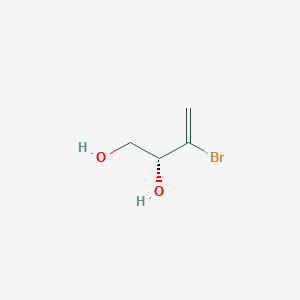
![[1,1'-Biphenyl]-4-sulfonamide, 4'-chloro-N-[8-(dimethylamino)-2,3,4,5-tetrahydro-3-methyl-1H-3-benzazepin-7-yl]-](/img/structure/B14224444.png)

![N-[1-(3,5-Dimethylbenzoyl)cyclohexyl]-3-methoxy-2-methylbenzamide](/img/structure/B14224467.png)

